molecular formula C14H14ClNO4 B13692145 Ethyl 3-(5-chloro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate CAS No. 495417-29-3

Ethyl 3-(5-chloro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B13692145
CAS No.: 495417-29-3
M. Wt: 295.72 g/mol
InChI Key: MEMVMIGLWPPCEG-UHFFFAOYSA-N
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Description

Ethyl 3-(5-chloro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5 and an ethyl ester at position 4. The phenyl ring at position 3 bears a chlorine atom at position 5 and a methoxy group at position 5. Such compounds are typically synthesized via cyclization reactions or ester hydrolysis, as seen in related derivatives .

Properties

CAS No.

495417-29-3

Molecular Formula

C14H14ClNO4

Molecular Weight

295.72 g/mol

IUPAC Name

ethyl 3-(5-chloro-2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C14H14ClNO4/c1-4-19-14(17)12-8(2)20-16-13(12)10-7-9(15)5-6-11(10)18-3/h5-7H,4H2,1-3H3

InChI Key

MEMVMIGLWPPCEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=C(C=CC(=C2)Cl)OC)C

Origin of Product

United States

Preparation Methods

Formation of Ethyl 5-methylisoxazole-4-carboxylate Intermediate

A key intermediate, ethyl 5-methylisoxazole-4-carboxylate, is prepared by reacting ethyl acetoacetate with hydroxylamine derivatives under controlled conditions. A patented process outlines the following steps:

  • Step (a): Reaction of ethylacetoacetate with triethylorthoformate and acetic anhydride at 75–150 °C (preferably 90–120 °C) to form ethyl ethoxymethyleneacetoacetic ester.
  • Step (b): Reaction of the ester with hydroxylamine sulfate in the presence of sodium acetate at low temperature (-20 °C to 10 °C) to afford crude ethyl-5-methylisoxazole-4-carboxylate. The low temperature and reverse addition technique improve regioselectivity, minimizing isomeric impurities.
  • Step (c): Hydrolysis and crystallization steps to purify the 5-methylisoxazole-4-carboxylic acid derivative which can be further esterified to the ethyl ester.

This method emphasizes temperature control and careful addition of reagents to enhance yield and purity.

Cycloaddition via Nitrile Oxide Intermediate

An alternative method involves the generation of nitrile oxide intermediates from hydroximoyl chlorides:

  • Preparation of 5-chloro-2-methoxybenzohydroximoyl chloride by chlorination of the corresponding oxime.
  • Conversion of hydroximoyl chloride to nitrile oxide using a base such as triethylamine.
  • [3+2] Cycloaddition of the nitrile oxide to a suitable dipolarophile (e.g., ethyl 2-methylacetoacetate or phenylacetone derivatives) in tetrahydrofuran (THF) under nitrogen atmosphere at low temperature (0 °C to room temperature) to form the isoxazole ring with the desired substitution pattern.

Esterification and Purification

  • The carboxylic acid intermediates are esterified typically using ethanol under acidic or basic catalysis to yield the ethyl ester.
  • Purification is often achieved by recrystallization from ethanol or ethyl acetate/petroleum ether mixtures.
  • Silica gel chromatography may be employed for further purification when necessary.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Formation of ethyl ethoxymethyleneacetoacetic ester Ethylacetoacetate, triethylorthoformate, acetic anhydride 90–120 °C 1–3 h Not specified Controlled temperature critical
Reaction with hydroxylamine sulfate Hydroxylamine sulfate, sodium acetate, ethanol (solvent) -20 to 10 °C 1–2 h ~85 Reverse addition technique improves regioselectivity
Condensation with substituted aromatic nitriles Aromatic nitrile, TiCl4, toluene Reflux (~110 °C) 2 h Not specified Formation of intermediate 2a–j
Cyclization with hydroxylamine hydrochloride Hydroxylamine hydrochloride, ethanol Reflux (~78 °C) 2 h Not specified Formation of isoxazole derivatives 3a–j
Hydrolysis to acid intermediates NaOH, 50% ethanol Reflux 3 h Not specified Intermediate acids 4a–j
Nitrile oxide cycloaddition Hydroximoyl chloride, triethylamine, NaH, THF 0 °C to RT Overnight 50 (example) Cycloaddition to form substituted isoxazole
Esterification and purification Ethanol, acid/base catalyst, recrystallization solvents Ambient to reflux Variable Variable Purification by recrystallization or chromatography

Notes on Catalysts and Solvents

  • Catalysts such as triethylamine, pyridine, and TiCl4 are commonly used to facilitate cyclization and coupling reactions.
  • Organic solvents include tetrahydrofuran, toluene, ethanol, ethyl acetate, and dichloromethane, selected based on solubility and reaction compatibility.
  • Temperature control is critical, especially in the formation of regioselective isoxazole products to minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-chloro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(5-chloro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(5-chloro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares key structural analogs, emphasizing substituent effects on molecular weight, LogP, and biological activity:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) LogP Key Properties/Activity References
Ethyl 3-(5-chloro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate (Target) 5-Cl, 2-OCH₃ on phenyl C₁₄H₁₅ClNO₄ (inferred) ~299.7 (estimated) ~3.2 Not reported
Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate 2-Cl, 6-F on phenyl C₁₃H₁₁ClFNO₃ 283.68 2.97 HPLC-analyzed; moderate lipophilicity
Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate 4-F on phenyl C₁₃H₁₂FNO₃ 249.24 ~2.5 Commercial availability (CAS 954230-39-8)
Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate 4-F on phenyl; methyl ester C₁₂H₁₀FNO₃ 235.21 ~2.0 Lower MW; reduced ester size
Ethyl 3-(4-bromothiophen-2-yl)-5-methylisoxazole-4-carboxylate 4-Br-thiophene C₁₁H₁₁BrN₂O₃S 331.19 Thiophene substituent; used in SAR studies
Ethyl 3-(9-chloro-10-oxo-anthracen-9-yl)-5-methylisoxazole-4-carboxylate Anthracene substituent C₂₁H₁₆ClNO₄ 381.81 Antitumor activity (no cytotoxicity at 25 µM)
Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups (Cl, F): Increase LogP and lipophilicity. For example, replacing fluorine with chlorine (as in the target compound vs. 4-fluoro analog) likely elevates LogP by ~0.5 units. Ester Group: Ethyl esters (vs. methyl) enhance lipophilicity and may influence metabolic stability .
  • Biological Activity :

    • The anthracene derivative exhibits antitumor activity via π-stacking interactions with DNA but lacks cytotoxicity at 25 µM, suggesting substituent-dependent selectivity .
    • Thiophene-containing analogs (e.g., 4-bromothiophen-2-yl) highlight the role of heteroaromatic rings in modulating electronic properties .

Structure-Activity Relationship (SAR) Insights

  • Position of Substituents :

    • Ortho-Substituents : The 2-methoxy group in the target compound may hinder rotational freedom, affecting binding pocket interactions compared to para-substituted analogs.
    • Halogen Effects : Chlorine’s larger atomic radius and polarizability compared to fluorine could enhance hydrophobic interactions in biological targets.
  • Core Modifications :

    • Replacement of phenyl with thiophene () or anthracene () demonstrates the flexibility of the isoxazole scaffold in accommodating diverse pharmacophores.

Biological Activity

Ethyl 3-(5-chloro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₄H₁₅ClN₂O₄
  • Molecular Weight : 300.73 g/mol
  • CAS Number : 3356-94-3
  • InChI Key : UGTFATLKCZMRGT-UHFFFAOYSA-N

Structural Characteristics

The isoxazole ring system, along with the chloro and methoxy substituents on the phenyl group, contributes to the unique properties of this compound. The presence of these functional groups can influence its interaction with biological targets.

The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes or pathways involved in disease processes. Research indicates that compounds with similar structures often exhibit kinase inhibition, which is critical in cancer therapy.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays demonstrated that this compound exhibited significant antiproliferative effects against various cancer cell lines, including HCT116 (colon cancer) and OVCAR-8 (ovarian cancer) with IC₅₀ values in the micromolar range .
Cell LineIC₅₀ (µM)
HCT1169.76
OVCAR-87.76

Mechanistic Insights

The compound's mechanism includes:

  • Kinase Inhibition : Similar compounds have shown selective inhibition of kinases involved in tumor growth regulation.
  • Apoptosis Induction : this compound may induce apoptosis in cancer cells through mitochondrial pathways.

Anti-inflammatory Properties

In addition to anticancer activity, some derivatives of isoxazole compounds have demonstrated anti-inflammatory effects by modulating cytokine production and inhibiting NF-kB signaling pathways, which are crucial in chronic inflammation and cancer progression .

Case Studies

  • Study on Kinase Inhibitors : A recent publication evaluated a series of substituted isoxazoles for their kinase inhibitory activity. The study found that compounds with halogen substitutions exhibited enhanced potency against specific kinases compared to their non-halogenated counterparts .
  • Animal Model Studies : Oral administration of similar isoxazole derivatives in animal models showed promising results in reducing tumor growth by up to 42% when dosed appropriately .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Ethyl 3-(5-chloro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate, and how can reaction conditions be optimized?

  • Synthesis : Multi-step reactions are typically employed, starting with condensation of ethyl acetoacetate, substituted benzaldehydes, and isoxazole precursors. Key steps include cyclization under acidic or basic conditions to form the isoxazole ring .
  • Optimization :

  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity.
  • Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
    • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) yields >90% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy, chloro, methyl groups). Key signals:

  • Ethyl ester: δ 1.3–1.4 ppm (triplet, CH₃), δ 4.3–4.4 ppm (quartet, CH₂).
  • Isoxazole ring protons: δ 6.1–6.3 ppm (singlet, H-3) .
    • HPLC-MS : Quantify purity (>98%) and detect trace impurities. Use reverse-phase columns (e.g., Newcrom R1) with UV detection at 254 nm .
    • X-ray Crystallography : Resolve stereochemical ambiguities; edge-to-face π-stacking interactions (3.1–3.3 Å distances) may influence solid-state packing .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact biological activity and target selectivity?

  • Structure-Activity Relationship (SAR) :

  • Chloro vs. Fluoro : Chloro groups enhance lipophilicity (logP ~2.97) and receptor binding affinity, while fluoro substitutions improve metabolic stability .
  • Methoxy Position : Ortho-methoxy groups (vs. para) increase steric hindrance, reducing off-target interactions in kinase assays .
    • Case Study : Ethyl 3-(2,3-dichlorophenyl) analogs show 10-fold higher potency against COX-2 compared to mono-chloro derivatives (IC₅₀ = 0.2 µM vs. 2.1 µM) .

Q. What strategies address contradictions in reported biological activity data (e.g., cytotoxicity vs. inactivity)?

  • Assay Variability :

  • Cell Lines : SNB-19 glioblastoma cells may lack target receptors, while HT-29 colon cancer cells show sensitivity (e.g., IC₅₀ = 5 µM) .
  • Purity : Ensure >95% purity via orthogonal methods (HPLC, NMR) to exclude confounding impurities .
    • Mechanistic Profiling : Use knockdown assays (siRNA) or competitive binding studies to validate target engagement .

Q. How can computational modeling guide mechanistic studies and derivative design?

  • Molecular Docking : Predict binding modes to targets (e.g., G-quadruplex DNA). Isoxazole rings align with π-stacking regions, while ester groups form hydrogen bonds with side chains .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Chlorophenyl groups stabilize hydrophobic pockets in COX-2 .
  • QSAR Models : Correlate substituent electronegativity (Hammett σ values) with anti-inflammatory activity (R² = 0.89) .

Key Considerations for Researchers

  • Storage : Store at -20°C in amber vials to prevent ester hydrolysis or photodegradation .
  • Toxicity Screening : Prioritize Ames tests and hERG channel assays to rule out genotoxicity and cardiotoxicity .
  • Data Reproducibility : Report reaction conditions (solvent, catalyst, temperature) and biological assay protocols in detail .

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